6''-Acetylapiin
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Overview
Description
6’'-Acetylapiin is a flavonoid glycoside, specifically a derivative of apigenin. It is found in various plants, including parsley (Petroselinum crispum) and the bark of Ulmus parvifolia . This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’‘-Acetylapiin typically involves the acetylation of apiin. Apiin can be extracted from parsley leaves using methods such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) . The acetylation process involves reacting apiin with acetic anhydride in the presence of a catalyst like pyridine under controlled conditions to yield 6’'-Acetylapiin.
Industrial Production Methods
Industrial production of 6’'-Acetylapiin follows similar extraction and acetylation processes but on a larger scale. The extraction efficiency can be optimized by adjusting parameters such as solvent concentration, extraction time, and temperature .
Chemical Reactions Analysis
Types of Reactions
6’'-Acetylapiin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the acetyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce reduced flavonoid derivatives.
Scientific Research Applications
6’'-Acetylapiin has a wide range of scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other compounds.
Medicine: Research explores its potential therapeutic effects, such as its role in treating various diseases.
Industry: It is used in the development of natural products and supplements.
Mechanism of Action
The mechanism of action of 6’'-Acetylapiin involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory enzymes and cytokines.
Molecular Targets: These include enzymes like cyclooxygenase and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Apiin: The parent compound of 6’'-Acetylapiin, found in parsley and other plants.
Apigenin: A flavonoid with similar biological activities but lacking the glycoside and acetyl groups.
Luteolin: Another flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness
6’'-Acetylapiin is unique due to its acetyl group, which can influence its solubility, stability, and biological activity compared to its parent compound, apiin, and other similar flavonoids .
Properties
Molecular Formula |
C28H30O15 |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H30O15/c1-12(30)38-9-20-22(34)23(35)24(43-27-25(36)28(37,10-29)11-39-27)26(42-20)40-15-6-16(32)21-17(33)8-18(41-19(21)7-15)13-2-4-14(31)5-3-13/h2-8,20,22-27,29,31-32,34-37H,9-11H2,1H3/t20-,22-,23+,24-,25+,26-,27+,28-/m1/s1 |
InChI Key |
IJUKPRHUCJJFTO-HMZWGCPASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Synonyms |
6''-acetylapiin apiin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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